molecular formula C8H5NO2 B11921849 Furo[2,3-c]pyridine-3-carbaldehyde

Furo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B11921849
M. Wt: 147.13 g/mol
InChI Key: BCIQOLSIYCNFJP-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-3-carbaldehyde is an organic compound with the molecular formula C8H5NO2 It is a heterocyclic compound that contains both furan and pyridine rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, an Rh-catalyzed tandem reaction has been employed to construct this compound, showcasing the versatility of transition metal catalysis in organic synthesis .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products:

    Oxidation: Furo[2,3-c]pyridine-3-carboxylic acid.

    Reduction: Furo[2,3-c]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Furo[2,3-c]pyridine-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Furo[2,3-c]pyridine-3-carbaldehyde, particularly in its role as a photosensitizer, involves the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can induce oxidative stress in target cells, leading to cell damage and death. The compound’s ability to generate singlet oxygen (1O2) and hydroxyl radicals (˙OH) is crucial for its photodynamic effects .

Comparison with Similar Compounds

Uniqueness: Furo[2,3-c]pyridine-3-carbaldehyde is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules for various applications.

Properties

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

furo[2,3-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-5H

InChI Key

BCIQOLSIYCNFJP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CO2)C=O

Origin of Product

United States

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